molecular formula C12H13NO4 B11875348 6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid CAS No. 6340-56-3

6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid

Cat. No.: B11875348
CAS No.: 6340-56-3
M. Wt: 235.24 g/mol
InChI Key: CUVZHUGEDJWLOO-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C12H13NO4. This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities . The presence of a methoxy group, a methyl group, and a carboxylic acid group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4-methoxybenzoic acid with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities .

Scientific Research Applications

6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of the methoxy group, which can enhance its biological activity and solubility. The combination of functional groups in its structure allows for diverse chemical modifications and applications .

Properties

IUPAC Name

6-methoxy-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-13-10-4-3-7(17-2)5-8(10)9(12(15)16)6-11(13)14/h3-5,9H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVZHUGEDJWLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C2=C1C=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801153359
Record name 1,2,3,4-Tetrahydro-6-methoxy-1-methyl-2-oxo-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6340-56-3
Record name 1,2,3,4-Tetrahydro-6-methoxy-1-methyl-2-oxo-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6340-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC51246
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetrahydro-6-methoxy-1-methyl-2-oxo-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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